tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is a derivative of pyridine, featuring a formyl group at the 6-position and a tert-butyl carbamate group at the 2-position. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate typically involves the reaction of 6-formylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up involving larger reactors and more stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for the synthesis of potential pharmaceutical agents. Its formyl group can be used to form Schiff bases with amines, which are important in medicinal chemistry .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can be used to study enzyme mechanisms or to develop enzyme inhibitors .
Comparison with Similar Compounds
Comparison:
- tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate has a bromine atom instead of a formyl group, which makes it more reactive in nucleophilic substitution reactions.
- tert-Butyl methyl(6-methylpyridin-2-yl)carbamate features a methyl group, which affects its steric and electronic properties, making it less reactive compared to the formyl derivative.
The uniqueness of tert-Butyl ((6-formylpyridin-2-yl)methyl)carbamate lies in its formyl group, which provides a versatile site for further chemical modifications and interactions with biological molecules .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-[(6-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)13-7-9-5-4-6-10(8-15)14-9/h4-6,8H,7H2,1-3H3,(H,13,16) |
InChI Key |
DEBDMCKVWHWOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C=O |
Origin of Product |
United States |
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